2-乙氧基-5-氟苯酚

描述

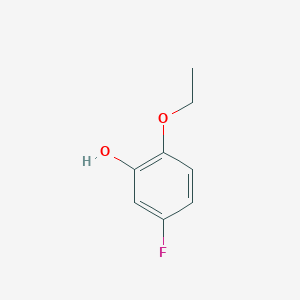

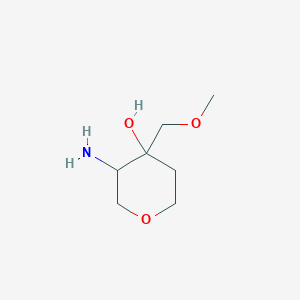

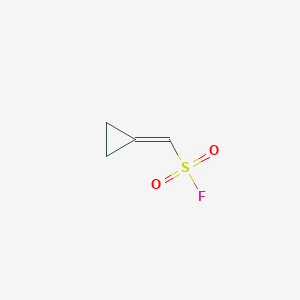

2-Ethoxy-5-fluorophenol is a chemical compound with the molecular formula C8H9FO2 and a molecular weight of 156.16 . It is typically stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 2-Ethoxy-5-fluorophenol is 1S/C8H9FO2/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5,10H,2H2,1H3 . This indicates the presence of an ethoxy group (C2H5O-) and a fluorine atom attached to a phenol group.Physical And Chemical Properties Analysis

2-Ethoxy-5-fluorophenol has a molecular weight of 156.16 . It is typically stored at temperatures between 2-8°C .科学研究应用

衍生物合成

研究已经探索了使用氟酚衍生物合成一类有机化合物吩噻嗪。Kachhee 等人 (2003) 详细介绍了相关化合物 Smiles 重排合成 7-乙氧基-和 7-氟代吩噻嗪,这对有机合成方法做出了重大贡献 (Kachhee 等人,2003)。

生物降解研究

氟酚的生物降解一直是人们关注的课题。Duque 等人 (2012) 分离出一种能够降解 2-氟酚和其他有机氟化合物的红球菌菌株,揭示了微生物降解途径的见解 (Duque 等人,2012)。

环境影响分析

氟酚对生态系统的影响已经得到评估。例如,Bundy 等人 (2002) 使用代谢组学技术研究了各种氟酚对蚯蚓的毒性,确定了环境监测的潜在生物标记 (Bundy 等人,2002)。

光物理性质和应用

对氟酚光物理性质的研究导致了它们在荧光探针和传感器中的应用。例如,Tanaka 等人 (2001) 研究了氟化酚衍生物在对 pH 值和金属阳离子敏感的荧光探针中的应用,证明了它们在生物化学传感应用中的潜力 (Tanaka 等人,2001)。

氟酚在医学影像中的应用

氟酚也已用于医学影像领域。Plenevaux 等人 (2000) 探索了使用氟酚衍生物作为分子影像探针,使用 PET 成像研究阿尔茨海默病患者中的血清素受体,突出了其在神经影像中的作用 (Plenevaux 等人,2000)。

安全和危害

2-Ethoxy-5-fluorophenol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

2-ethoxy-5-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDVRZCJCXNNNNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-5-fluorophenol | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-2-[4-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]acetamide](/img/structure/B2809240.png)

![5-(1-Phenoxy-ethyl)-[1,3,4]thiadiazol-2-yl-amine](/img/structure/B2809246.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide](/img/structure/B2809252.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-amino-4-fluorobenzoate](/img/structure/B2809256.png)